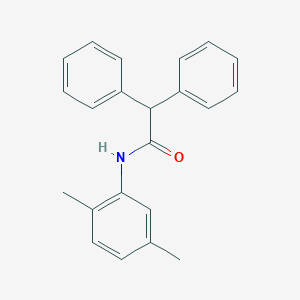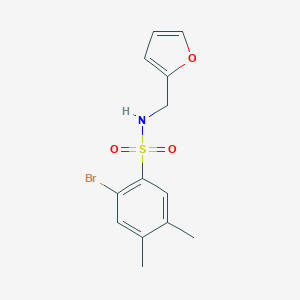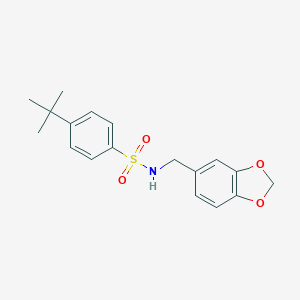
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzenesulfonamide, commonly known as MDL-100,907, is a potent and selective antagonist of the serotonin 5-HT2A receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various areas of research, including neuroscience, psychiatry, and pharmacology.
Mecanismo De Acción
MDL-100,907 acts as a selective antagonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, MDL-100,907 can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
MDL-100,907 has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDL-100,907 is a potent and selective antagonist of the serotonin 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of using MDL-100,907 in lab experiments is that it is not selective for the 5-HT2A receptor and can also bind to other serotonin receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several directions that future research on MDL-100,907 could take. One possible direction is to investigate its potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety. Another direction is to study its effects on synaptic plasticity and neuronal activity, which could provide insights into the underlying mechanisms of its therapeutic effects. Additionally, further research could focus on developing more selective antagonists of the serotonin 5-HT2A receptor that could be used to study its specific role in various physiological and pathological conditions.
Métodos De Síntesis
MDL-100,907 can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with tert-butylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield the final product.
Aplicaciones Científicas De Investigación
MDL-100,907 has been widely used in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, depression, anxiety, and other psychiatric disorders.
Propiedades
Fórmula molecular |
C18H21NO4S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO4S/c1-18(2,3)14-5-7-15(8-6-14)24(20,21)19-11-13-4-9-16-17(10-13)23-12-22-16/h4-10,19H,11-12H2,1-3H3 |
Clave InChI |
IHMFAXIHZZIXNL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



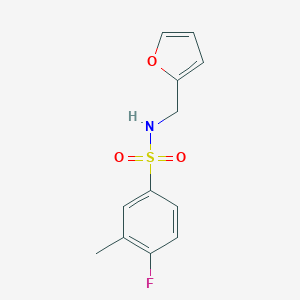
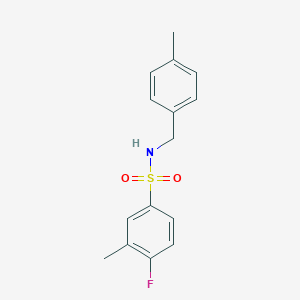
![2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)
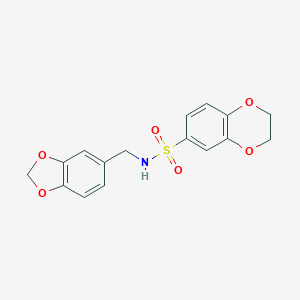
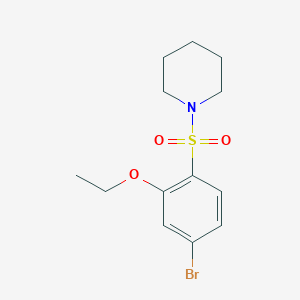
![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)
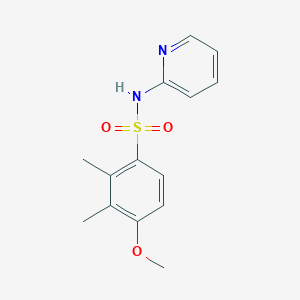
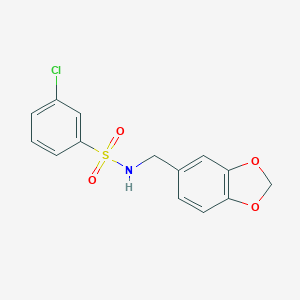
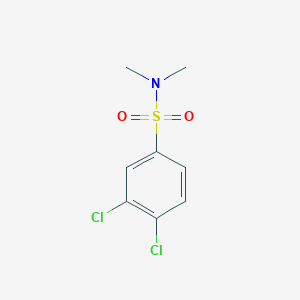
![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
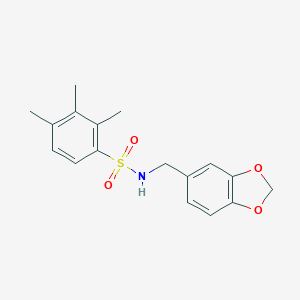
![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)
